Dimethyl 5-methoxyisophthalate
Overview
Description
Dimethyl 5-methoxyisophthalate is an organic compound with the molecular formula CH3OC6H3(CO2CH3)2 . It has a molecular weight of 224.21 . It is used as a reactant in the synthesis of 5-methoxy isophthalic acid .
Synthesis Analysis
This compound can be prepared by reacting 5-methoxy isophthalic acid, 5-hydroxy isophthalic acid, K2CO3, and dimethyl sulphate .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 12 hydrogen atoms, and 5 oxygen atoms . The SMILES string representation of the molecule is COC(=O)c1cc(OC)cc(c1)C(=O)OC .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, it is used as a reactant in the synthesis of 5-methoxy isophthalic acid .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 323.4±22.0 °C at 760 mmHg, and a flash point of 141.7±22.4 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Claisen Rearrangement : Dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate was synthesized under optimal conditions, yielding a 60% product. This process involves esterification and reaction with methyl 2-chloropropionate. The compound's optical activity suggests an SN1 reaction mechanism (Pen, 2014).
Coordination Polymers and Magnetic Properties
- Copper(II) 5-methoxyisophthalate Coordination Polymers : Copper(II) coordination polymers incorporating 5-methoxyisophthalate and dipyridyl co-ligands have been synthesized. These polymers exhibit various structural features and demonstrate weak to strong antiferromagnetic interactions, dependent on the nature of carboxylato bridges (Ma et al., 2010).
Gold Chemistry
- Use in Gold(I) Chemistry : Dimethyl 5-aminoisophthalate, a derivative of dimethyl 5-methoxyisophthalate, was used as a ligand in gold(I) chemistry. This led to the formation of model complexes that could inform the study of macrocyclic gold compounds (Wiedemann et al., 2009).
Organic Synthesis
- Efficient Synthesis of Latifine Dimethyl Ether : A process involving the hydrogenolysis of 4,5-Dimethoxy-3-(4′-methoxyphenyl)phthalide was used to synthesize latifine dimethyl ether, showing the utility of this compound derivatives in complex organic syntheses (Gore & Narasimhan, 1988).
Catalysis
- Catalytic Methylation of 2-Naphthol : The study of catalytic methylation of 2-naphthol using dimethyl carbonate demonstrates the role of this compound derivatives in green chemistry applications (Yadav & Salunke, 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
dimethyl 5-methoxybenzene-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-14-9-5-7(10(12)15-2)4-8(6-9)11(13)16-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWYGKPSIBDYDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400183 | |
Record name | Dimethyl 5-methoxyisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20319-44-2 | |
Record name | Dimethyl 5-methoxyisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl-5-methoxyisophthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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